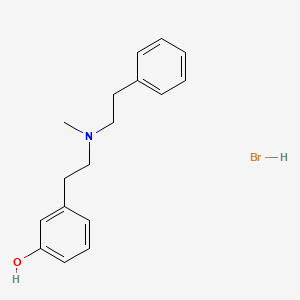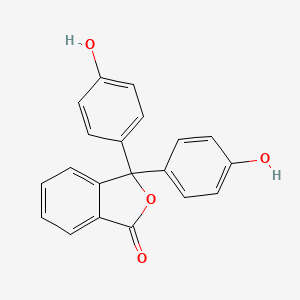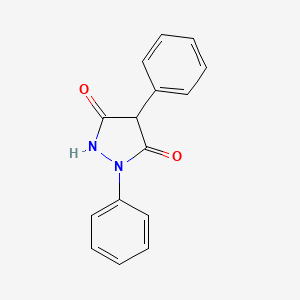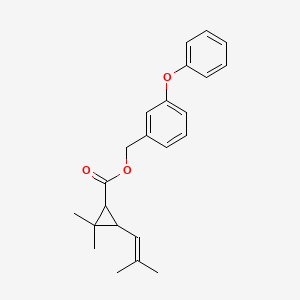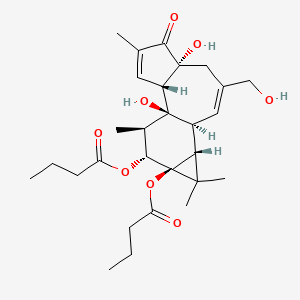
12,13-dibutyrate de phorbol
Vue d'ensemble
Description
Le 12,13-dibutyrate de phorbol est un ester de phorbol, qui est l'un des composants de l'huile de croton. Il est connu pour son rôle d'activateur de la protéine kinase C et est largement utilisé dans la recherche scientifique en raison de sa solubilité dans l'eau et d'autres solvants organiques . Le this compound est un promoteur tumoral faible par rapport au 12-O-tétradécanoylphorbol-13-acétate .
Applications De Recherche Scientifique
Phorbol 12,13-dibutyrate is widely used in scientific research due to its ability to activate protein kinase C. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.
Biology: Employed in cell signaling studies to investigate the role of protein kinase C in various cellular processes.
Medicine: Used in cancer research to study tumor promotion and the effects of protein kinase C activation on cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a tool for drug discovery.
Mécanisme D'action
Target of Action
Phorbol 12,13-dibutyrate (PDBu) is a potent activator of Protein Kinase C (PKC) . PKC is a family of protein kinases that play critical roles in several cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
PDBu interacts with PKC, leading to its activation . This interaction results in the phosphorylation of downstream targets of PKC, such as p44/42 MAPK and MARCKS .
Biochemical Pathways
The activation of PKC by PDBu affects several biochemical pathways. It induces contraction of vascular smooth muscle and inhibits MLC phosphatase (MLCP) in vascular smooth muscle . It also inhibits the activity of Na+,K+ ATPase in OK cells .
Pharmacokinetics
It is known that pdbu is soluble in dmso and ethanol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of PKC by PDBu leads to various molecular and cellular effects. It can lead to the activation of downstream PKC targets such as p44/42 MAPK and MARCKS . It also induces contraction of vascular smooth muscle and inhibits MLC phosphatase (MLCP) in vascular smooth muscle . Furthermore, it inhibits the activity of Na+,K+ ATPase in OK cells .
Action Environment
The action of PDBu can be influenced by various environmental factors. For instance, its solubility in DMSO and ethanol could affect its bioavailability and efficacy. Additionally, its action could be influenced by the specific cellular environment, such as the presence of other signaling molecules and the state of the target cells.
Analyse Biochimique
Biochemical Properties
Phorbol 12,13-dibutyrate interacts with various biomolecules, primarily through its activation of protein kinase C . As an activator of PKC, it can influence a wide range of biochemical reactions. For instance, it has been shown to stimulate the phosphorylation of Na+/K+ ATPase, thereby inhibiting its activity .
Cellular Effects
Phorbol 12,13-dibutyrate has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to activate endothelial nitric oxide synthase expression in primary human umbilical vein endothelial cells .
Molecular Mechanism
The molecular mechanism of action of Phorbol 12,13-dibutyrate primarily involves its activation of protein kinase C . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Phorbol 12,13-dibutyrate change over time in laboratory settings . It has been reported that the vasoconstriction induced by Phorbol 12,13-dibutyrate in bladder smooth muscle involves both activation of PKC and PKC-dependent activation of ROCK .
Dosage Effects in Animal Models
The effects of Phorbol 12,13-dibutyrate vary with different dosages in animal models . It has been reported that Phorbol 12,13-dibutyrate-induced vasoconstriction in vivo involves both activation of PKC and PKC-dependent activation of ROCK .
Metabolic Pathways
Phorbol 12,13-dibutyrate is involved in several metabolic pathways, primarily through its activation of protein kinase C . This activation can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
Phorbol 12,13-dibutyrate is transported and distributed within cells and tissues . It is soluble in DMSO or ethanol, which facilitates its distribution .
Subcellular Localization
The subcellular localization of Phorbol 12,13-dibutyrate is primarily associated with its activation of protein kinase C . It has been reported that PKC activation interferes with the capacity of recombinant truncated (t)Bid to release cytochrome c from mitochondria .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 12,13-dibutyrate de phorbol peut être synthétisé par l'estérification du phorbol avec l'acide butyrique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification . La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit d'ester souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique des processus d'estérification à grande échelle. L'utilisation de réacteurs à flux continu et de techniques de séparation efficaces telles que la distillation et la cristallisation assure un rendement élevé et une pureté élevée du produit final . Le composé est généralement stocké sous forme de poudre lyophilisée pour maintenir sa stabilité et prévenir sa dégradation .
Analyse Des Réactions Chimiques
Types de réactions
Le 12,13-dibutyrate de phorbol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation, selon les conditions et les réactifs utilisés.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques correspondants.
Substitution : Les groupes esters dans le this compound peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound. Ces produits ont des propriétés chimiques et biologiques différentes, ce qui les rend utiles pour diverses applications de recherche .
Applications de recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de sa capacité à activer la protéine kinase C. Voici quelques-unes de ses applications :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon pour les techniques analytiques.
Biologie : Employé dans les études de signalisation cellulaire pour étudier le rôle de la protéine kinase C dans divers processus cellulaires.
Médecine : Utilisé dans la recherche sur le cancer pour étudier la promotion tumorale et les effets de l'activation de la protéine kinase C sur les cellules cancéreuses.
Industrie : Utilisé dans le développement de produits pharmaceutiques et comme outil pour la découverte de médicaments.
Mécanisme d'action
Le this compound exerce ses effets en activant la protéine kinase C, une famille d'enzymes impliquées dans divers processus cellulaires. L'activation de la protéine kinase C conduit à la phosphorylation de protéines cibles, ce qui module à son tour leur activité et leur fonction . Le composé induit également la contraction du muscle lisse vasculaire et inhibe la phosphatase de la chaîne légère de la myosine dans le muscle lisse vasculaire . De plus, il inhibe l'activité de l'ATPase sodium-potassium dans certains types de cellules .
Comparaison Avec Des Composés Similaires
Le 12,13-dibutyrate de phorbol est souvent comparé à d'autres esters de phorbol tels que le 12-O-tétradécanoylphorbol-13-acétate et le 12-myristate 13-acétate de phorbol. Voici quelques différences clés :
Hydrophobicité : Le this compound est moins hydrophobe que le 12-O-tétradécanoylphorbol-13-acétate, ce qui le rend plus facile à laver des cellules en culture tissulaire.
Promotion tumorale : Le this compound est un promoteur tumoral plus faible par rapport au 12-O-tétradécanoylphorbol-13-acétate.
Induction proliférative : Le this compound a une capacité d'induction proliférative plus élevée en culture de mélanocytes par rapport au 12-myristate 13-acétate de phorbol.
Liste des composés similaires
- 12-O-tétradécanoylphorbol-13-acétate
- 12-myristate 13-acétate de phorbol
- 12,13-diacétate de phorbol
Propriétés
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRUJTZSGYBEZ-YVQNUNKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
| Record name | PHORBOL-12,13-DIBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958628 | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992) | |
| Record name | PHORBOL-12,13-DIBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
37558-16-0, 61557-88-8 | |
| Record name | PHORBOL-12,13-DIBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37558-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorbol dibutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061557888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phorbol 12,13-dibutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHORBOL 12,13-DIBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67MX82CL58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PDBu binds with high affinity to PKC, a family of enzymes involved in signal transduction pathways regulating cell growth, differentiation, and apoptosis. [, , , , ]
A: PDBu mimics the natural activator diacylglycerol (DAG) and activates PKC by promoting its translocation from the cytosol to the plasma membrane, where it interacts with phospholipids like phosphatidylserine. This leads to downstream phosphorylation of various substrates, triggering diverse cellular responses. [, , , , , , ]
A: Yes, PDBu exhibits some selectivity for different PKC isoforms. For instance, it shows higher affinity for the classical PKCs (α, βI, βII, γ) compared to novel PKCs (δ, ε, η, θ). Studies have explored modifying PDBu analogs to enhance selectivity towards specific PKC isoforms. [, , ]
ANone: PDBu can induce a wide array of cellular responses depending on the cell type and experimental conditions. These include:
- Proliferation: PDBu stimulates proliferation in certain cell types, such as Swiss 3T3 fibroblasts and some keratinocyte subpopulations. [, , ]
- Differentiation: In contrast, PDBu induces terminal differentiation in other cell types, notably human promyelocytic leukemia cells (HL-60). [, , ]
- Apoptosis: PDBu can also trigger apoptosis in certain cell types, highlighting the diverse and context-dependent effects of PKC activation. []
- Other effects: PDBu modulates various cellular processes, including ion channel activity, neurotransmitter release, smooth muscle contraction, and immune responses, illustrating its broad influence on cellular signaling. [, , , , , , ]
ANone: The molecular formula of PDBu is C26H40O5, and its molecular weight is 432.58 g/mol.
A: While the provided research papers don't include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) have been used to analyze the conformation of PDBu and its interactions with PKC subdomains. []
ANone: The provided research papers primarily focus on the biological activity and mechanisms of action of PDBu. There is limited information on its material compatibility and stability under various conditions.
ANone: PDBu itself doesn't possess catalytic properties. It functions by binding to and activating PKC, which is the enzyme responsible for catalytic activity. Therefore, PDBu doesn't have direct catalytic applications.
A: Computational studies, including molecular modeling, have been utilized to understand the structural basis for PDBu binding to PKC and the impact of structural modifications on binding affinity and selectivity for different PKC isoforms. []
A: The research indicates that even subtle changes in the PDBu structure can significantly influence its activity and selectivity for different PKC isoforms. Studies have explored modifications at various positions of the phorbol ester structure to modulate its potency and selectivity. [, ]
A: Replacing specific amino acid residues in the C1 domain of RasGRP2 (a protein containing a C1 domain similar to PKC) with those found in higher-affinity C1 domains significantly increased its binding affinity for PDBu. [] This highlights how subtle changes in the binding site can dramatically alter PDBu affinity.
ANone: While the research papers primarily focus on the biological activity of PDBu, they don't provide detailed information regarding its stability under various conditions or specific formulation strategies.
ANone: Research on PDBu and related phorbol esters has been instrumental in elucidating the critical role of PKC in various cellular processes. Key milestones include:
- Discovery of tumor-promoting activity: The finding that phorbol esters, including PDBu, act as potent tumor promoters in mouse skin models sparked intense interest in understanding their mechanism of action. [, ]
- Identification of PKC as the cellular target: The discovery of specific, saturable binding sites for PDBu in various tissues, including brain, led to the identification of PKC as its primary cellular target. [, , ]
- Elucidation of PKC activation mechanism: Studies using PDBu and its analogs have been crucial in deciphering the complex mechanism of PKC activation, including its translocation to the plasma membrane, interaction with phospholipids, and downstream signaling events. [, , , , , ]
- Development of PKC inhibitors: The knowledge gained from studying PDBu binding and PKC activation has facilitated the development of PKC inhibitors, some of which have shown promise in preclinical and clinical studies for various diseases. []
ANone: Research on PDBu has fostered collaborations and synergies across various disciplines, including:
- Cell biology: PDBu has been instrumental in unraveling fundamental cellular processes such as signal transduction, cell growth, differentiation, and apoptosis. [, , , ]
- Immunology: Studies using PDBu have shed light on the role of PKC in immune cell activation, differentiation, and cytokine production. []
- Neuroscience: PDBu has been used to study synaptic plasticity, neurotransmitter release, and the role of PKC in neuronal signaling pathways. []
- Cancer research: The tumor-promoting activity of PDBu has driven research into the role of PKC in cancer development and progression, leading to the exploration of PKC inhibitors as potential anticancer agents. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


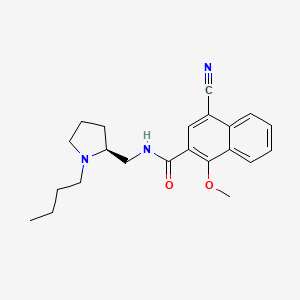

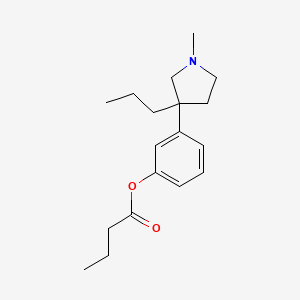

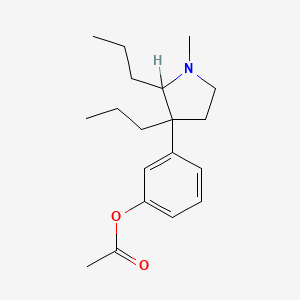
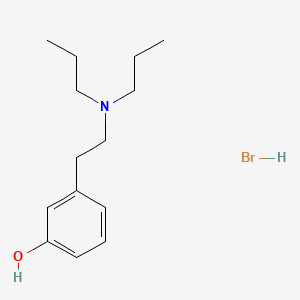
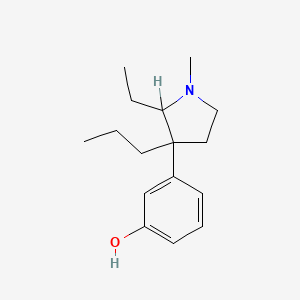
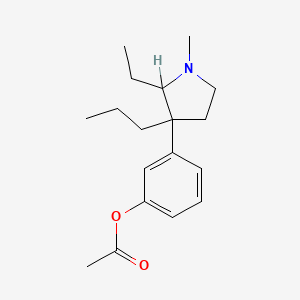
![(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol](/img/structure/B1677632.png)
